molecular formula C14H13N3O B11871755 [1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro- CAS No. 87699-07-8

[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-

Katalognummer: B11871755
CAS-Nummer: 87699-07-8
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: UXUHBAJNXXFZAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is a complex organic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinoquinoline core and two nitrile groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the oxazinoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4,4A-tetrahydro-[1,4]oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

87699-07-8

Molekularformel

C14H13N3O

Molekulargewicht

239.27 g/mol

IUPAC-Name

2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline-5,5-dicarbonitrile

InChI

InChI=1S/C14H13N3O/c15-9-14(10-16)7-11-3-1-2-4-12(11)17-5-6-18-8-13(14)17/h1-4,13H,5-8H2

InChI-Schlüssel

UXUHBAJNXXFZAY-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2N1C3=CC=CC=C3CC2(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.